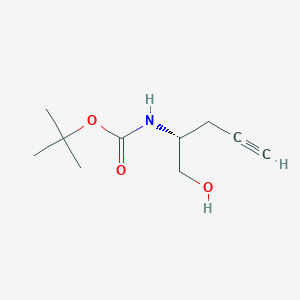

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles:

Hydroformylation du propylène: Cette méthode implique la réaction du propylène avec du monoxyde de carbone et de l'hydrogène pour produire un mélange d'isobutyraldéhyde et de butyraldéhyde.

Hydrogénation de l'isobutyraldéhyde: L'isobutyraldéhyde résultant du processus d'hydroformylation est ensuite hydrogéné pour produire de l'isobutanol.

Carbonylation de Reppe: Cette méthode produit également de l'isobutanol et du butanol à partir de propylène, de monoxyde de carbone et d'eau sous pression en présence d'un catalyseur.

Méthodes de production industrielle:

Procédés microbiens fermentaires: L'isobutanol peut être produit à partir de biomasse par fermentation microbienne.

Récupération de l'huile d'isobutyle: L'isobutanol peut également être récupéré de l'huile d'isobutyle, un sous-produit de la production de méthanol.

Analyse Des Réactions Chimiques

Corey–Fuchs Alkyne Formation

This reaction introduces the terminal alkyne group via a dibromoolefination-elimination sequence:

| Step | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Dibromoolefination | CBr₄, PPh₃, −60°C | Forms dibromoalkene intermediate | |

| Elimination | n-BuLi, THF, −78°C → −15°C | Generates terminal alkyne |

Protection/Deprotection Reactions

Critical for stepwise synthesis:

Hydroxyl Group Protection

Carbamate Stability

- The tert-butoxycarbonyl (Boc) group remains stable under basic and nucleophilic conditions but cleaves with TFA or HCl in dioxane .

Alkyne-Specific Reactions

The terminal alkyne participates in:

Sonogashira Coupling

Click Chemistry

- Reagents : Cu(I), azides

- Outcome : Triazole formation (hypothesized; not explicitly documented in sources).

Hydroxyl Group Transformations

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | Dess–Martin periodinane | Ketone derivative | |

| Mitsunobu Reaction | DIAD, PPh₃, nucleophile (e.g., thiol) | Stereospecific substitution |

Nucleophilic Substitution at Carbamate

- Base-Mediated Cleavage :

Ring-Closing Metathesis

- Catalyst : Grubbs 2nd generation

- Application : Forms cyclic carbamates (theoretical extrapolation from similar systems) .

Reaction Optimization Data

Stability and Handling

- Light/Temperature : Store at −20°C under inert gas .

- Incompatibilities : Strong acids/bases cleave Boc group; alkynes react violently with oxidizing agents .

This compound’s versatility stems from its orthogonal functional groups, enabling applications in stereoselective synthesis and medicinal chemistry. Future research could explore its use in bioorthogonal chemistry or as a scaffold for kinase inhibitors.

Applications De Recherche Scientifique

Medicinal Chemistry

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate has been studied for its role as an inhibitor of acetyl-CoA carboxylase (ACC), particularly ACC2. This enzyme is pivotal in fatty acid metabolism, converting acetyl-CoA to malonyl-CoA, a key step in fatty acid biosynthesis. By inhibiting ACC2, the compound enhances mitochondrial fatty acid oxidation and reduces lipid accumulation in muscle cells, which may improve insulin sensitivity and offer therapeutic potential for metabolic disorders such as obesity and type 2 diabetes .

Synthesis of Natural Products

This compound is recognized as a crucial intermediate in the synthesis of Jaspine B, which has shown promising cytotoxic activity against various cancer cell lines. The ability to synthesize such compounds efficiently can lead to advancements in cancer therapies .

Biochemical Research

In biochemical studies, this compound is utilized to investigate metabolic pathways involving lipid metabolism. Its role in modulating these pathways makes it a valuable tool for understanding energy homeostasis and metabolic regulation .

Chemical Reactions and Mechanisms

The compound participates in various chemical reactions, including:

- Oxidation : Can be oxidized to form aldehydes and acids.

- Esterification : Reacts with carboxylic acids to form esters.

- Dehydration : Undergoes dehydration reactions to yield alkenes.

These reactions are essential for developing new synthetic routes for pharmaceuticals and other chemical products .

Case Study 1: Inhibition of ACC and Metabolic Regulation

A study demonstrated that this compound effectively inhibits ACC2 activity in vitro, leading to increased fatty acid oxidation rates in muscle tissues. This suggests its potential application in treating insulin resistance and related metabolic disorders .

Case Study 2: Synthesis of Jaspine B

Research focused on synthesizing Jaspine B from this compound highlighted the compound's utility as an intermediate. The synthetic pathway was optimized to enhance yield and reduce reaction times, showcasing the compound's significance in natural product synthesis .

Mécanisme D'action

Isobutanol exerts its effects primarily through its interactions with cellular membranes and metabolic pathways. In microbial fermentation, isobutanol is produced via the Ehrlich pathway, which involves the degradation of valine . The key enzymes involved in this pathway include acetolactate synthase, acetohydroxyacid reductoisomerase, and dihydroxy-acid dehydratase . These enzymes catalyze the conversion of pyruvate to isobutanol through a series of intermediate steps .

Comparaison Avec Des Composés Similaires

L'isobutanol est l'un des quatre isomères du butanol, les autres étant le 1-butanol, le 2-butanol et le tert-butanol . Comparé à ces isomères, l'isobutanol possède plusieurs propriétés uniques:

Pouvoir calorifique supérieur: L'isobutanol a un pouvoir calorifique supérieur à celui de l'éthanol, ce qui en fait un carburant plus efficace.

Hygroscopie inférieure: L'isobutanol est moins hygroscopique que l'éthanol, réduisant ainsi le risque de corrosion dans les systèmes de carburant.

Compatibilité avec les infrastructures existantes: L'isobutanol peut être transporté via les oléoducs de carburant existants sans modifications importantes.

Composés similaires:

Activité Biologique

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate is a chiral organic compound notable for its significant biological activities, particularly as an inhibitor of acetyl-CoA carboxylase (ACC). This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C₉H₁₅NO₃ and a molecular weight of 171.23 g/mol. Its structure features a tert-butyl group and a hydroxybutynyl moiety, which contribute to its unique reactivity and biological properties. The compound is used as an intermediate in the synthesis of biologically active natural products, including Jaspine B, which exhibits cytotoxic activity against various cancer cell lines.

Inhibition of Acetyl-CoA Carboxylase (ACC):

The primary biological activity of this compound is its role as an inhibitor of ACC, particularly ACC2. This enzyme is crucial in fatty acid metabolism, as it catalyzes the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid biosynthesis. By inhibiting ACC2, this compound enhances mitochondrial fatty acid oxidation and reduces lipid accumulation in muscle cells, which may improve insulin sensitivity.

Potential in Metabolic Disorders:

Research indicates that the compound's ability to modulate lipid metabolism pathways positions it as a candidate for developing treatments for metabolic disorders such as obesity and type 2 diabetes. Its impact on energy homeostasis and metabolic regulation highlights its therapeutic potential .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| ACC Inhibition | Inhibits ACC2, promoting fatty acid oxidation and improving insulin sensitivity. |

| Cytotoxicity | Serves as a precursor for Jaspine B, which shows cytotoxic effects against human carcinoma cell lines. |

| Metabolic Regulation | Modulates pathways related to energy homeostasis and lipid metabolism. |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Study on ACC Inhibition:

A study demonstrated that this compound significantly inhibited ACC activity in vitro, leading to increased fatty acid oxidation rates in muscle cells. This finding suggests its potential use in managing insulin resistance. -

Synthesis and Bioactivity of Jaspine B:

Research published in "Scientific Reports" detailed the synthesis of Jaspine B from this compound. Jaspine B exhibited potent cytotoxicity against various cancer cell lines, indicating that compounds derived from this carbamate may have significant anticancer properties. -

Metabolic Pathway Studies:

Investigations into the pharmacokinetics of this compound revealed high gastrointestinal absorption and permeability across the blood-brain barrier, suggesting potential central nervous system effects that warrant further exploration .

Propriétés

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxybut-3-yn-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPILXPLMVYREQ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate in natural product synthesis?

A1: this compound serves as a crucial building block in the multi-step synthesis of Jaspine B [, ]. Jaspine B, a natural product isolated from various sponges, exhibits cytotoxic activity against several human carcinoma cell lines [, ]. Therefore, efficient synthesis of this compound is important for accessing this potentially valuable natural product for further research.

Q2: Can you describe the different synthetic routes explored for producing this compound?

A2: Two distinct synthetic approaches have been explored, both starting from L-Serine:

- Route 1: This seven-step synthesis [] involves esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection, resulting in an overall yield of 41%.

- Route 2: This alternative seven-step route [] utilizes esterification, Bn protection, Boc protection, TBS protection, reduction, and Corey-Fuchs reaction, achieving an overall yield of 30%.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.